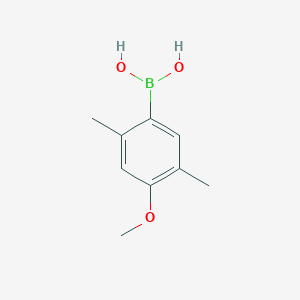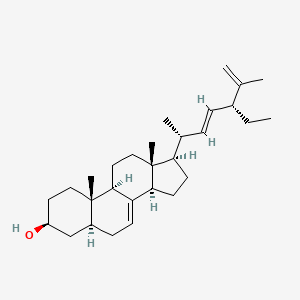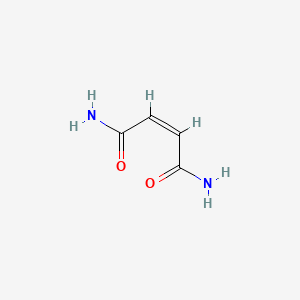
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silan
Übersicht
Beschreibung
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is a chemical compound with the molecular formula C7H7Cl2F9Si . It can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups .
Molecular Structure Analysis
The molecular structure of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane includes a perfluorinated chain (n-hexyl) which introduces fluorine atoms into the molecular structure. This property could be of interest for research on fluorinated materials with unique properties such as chemical stability, dielectric properties, or low surface energy.Chemical Reactions Analysis
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups . The specific chemical reactions involved in this process are not detailed in the search results.Physical And Chemical Properties Analysis
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane has a boiling point of 86°C at 48mm, a density of 1.434±0.06 g/cm3 (Predicted), a vapor pressure of 1.1hPa at 25℃, and a refractive index of 1.3560 . It also has a specific gravity of 1.454 and reacts rapidly with moisture, water, protic solvents .Wissenschaftliche Forschungsanwendungen
Superhydrophobe Oberflächenbildung
Diese Verbindung wird zur Herstellung von superhydrophoben Oberflächen verwendet. Die selbstorganisierten Nanostrukturen von PFDTS auf Siliziumsphären-Arrays induzieren eine mehrskalige Rauheit, was zu Oberflächen führt, die ein superhydrophobes Verhalten aufweisen . Solche Oberflächen haben einen makroskopischen Kontaktwinkel von mehr als 150° und sind aufgrund ihrer selbstreinigenden Eigenschaften sehr gefragt, die natürliche Phänomene wie den Lotuseffekt nachahmen.
Mikro- und Nano-Elektromechanische Systeme (MEMS/NEMS)
In MEMS und NEMS wird die Gasphasenabscheidung von perfluorierten Alkylsilanen, einschließlich PFDTS, eingesetzt, um Stiction zu reduzieren. Dies ist besonders nützlich in Systemen mit engen Zwischenräumen, in denen Blasen gefangen werden können und eine flüssigkeitsbasierte Silanpassivierung verhindern . Die hohe Hydrophobizität der durch dieses Verfahren abgeschiedenen Schichten ist für den reibungslosen Betrieb dieser Systeme von Bedeutung.
Hydrophobe Beschichtungen für Mikrofluidik-Geräte
Aufgrund seiner Wasser- und Ölabstoßung ist PFDTS ein Kandidat für die Forschung zur Herstellung von hydrophoben Oberflächen für Mikrofluidik-Geräte. Diese Geräte profitieren von solchen Beschichtungen, da sie Verschmutzung verhindern und den Fluidstrom verbessern, was für Lab-on-a-Chip-Anwendungen entscheidend ist.
Anti-Fouling-Beschichtungen
Die abstoßenden Eigenschaften von PFDTS machen es für Anti-Fouling-Beschichtungen geeignet. Diese Beschichtungen sind in verschiedenen Branchen unerlässlich, um die Ansammlung von unerwünschtem biologischem Material auf Oberflächen zu verhindern, was zu einem geringeren Wirkungsgrad und erhöhten Wartungskosten führen kann.
Funktionalisierung von Keramischen Membranen
PFDTS wird zur Funktionalisierung hydrophober Keramischen Membranen mit nanometergroßen Poren verwendet. Diese Funktionalisierung ist entscheidend für Anwendungen, die selektive Filtration und Barriereeigenschaften erfordern, z. B. in Wasseraufbereitungssystemen .
Hydrophobe Funktionalisierung von Kristallen
Die Verbindung wurde verwendet, um Cu2(OH)3NO3-Kristalle hydrophob zu machen. Diese Modifikation ist für die Materialwissenschaftliche Forschung von Bedeutung, bei der die Benetzbarkeit von Kristalloberflächen für verschiedene Anwendungen kontrolliert werden muss .
Beschichtung von Medizinischen Geräten
PFDTS kann zur Beschichtung von nanometergroßen medizinischen Geräten verwendet werden. Die hydrophobe Beschichtung ist vorteilhaft, um Biofouling zu reduzieren und die Biokompatibilität von Implantaten und anderen medizinischen Geräten zu verbessern .
Safety and Hazards
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is classified as having acute toxicity - Category 4, Oral, Skin corrosion, Category 1, and Serious eye damage, Category 1 . It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored locked up and disposed of in an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
Wirkmechanismus
Target of Action
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane, also known as dichloro(methyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane, is a type of organofluorine compound. The primary targets of this compound are surfaces where it is applied as a surface modifying agent .
Mode of Action
The compound (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane interacts with the surfaces by forming a thin layer of silane. This interaction results in the modification of the surface properties, such as hydrophobicity .
Biochemical Pathways
It is known that the compound can be used for the preparation of a sesquisiloxane derivative with free radical polymerisable functional groups .
Result of Action
The molecular and cellular effects of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane’s action primarily involve the modification of surface properties. By forming a thin layer of silane on the surface, the compound can enhance the surface’s hydrophobicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane. For instance, the compound reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect the compound’s ability to modify surfaces.
Eigenschaften
IUPAC Name |
dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2F9Si/c1-19(8,9)3-2-4(10,11)5(12,13)6(14,15)7(16,17)18/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXETNSVRUKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880411 | |
| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38436-16-7 | |
| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



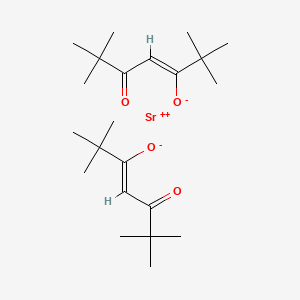

![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)
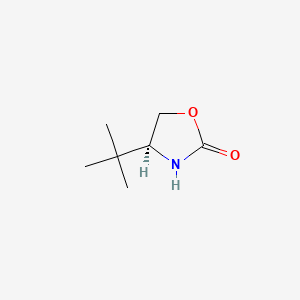
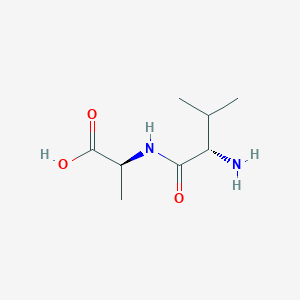



![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)
![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)
